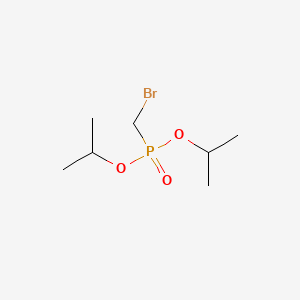
Diisopropyl bromomethylphosphonate
Übersicht
Beschreibung
Diisopropyl bromomethylphosphonate (DIBMP) is an organophosphonate compound that is widely used in scientific research and laboratory experiments. It is a colorless liquid with a pungent odor and is soluble in water and alcohol. DIBMP is a potent inhibitor of enzymes and has been used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Structural and Computational Studies
Diisopropyl bromomethylphosphonate is used in the synthesis of α-aminophosphonates, which have been extensively studied for their structural and computational aspects. These studies include the analysis of their crystal structures and molecular docking with SARS-CoV-2 proteins, indicating potential applications in antiviral research (Alkhimova, Babashkina, & Safin, 2021).
Synthetic Chemistry
Diisopropyl bromomethylphosphonate is a key reagent in synthetic chemistry for generating various phosphonate compounds. For example, its use in the stereoselective bromohydroxylation of unsaturated phosphonates under acidic conditions demonstrates its versatility in organic synthesis (Xin, 2004). It is also involved in the synthesis of monosulfones and mercapto-phosphono substituted heterocycles (Wong, Olmstead, & Gervay-Hague, 2007), (Masson, Saint-Clair, & Saquet, 1994).
Electrosynthesis
In electrosynthesis, diisopropyl bromomethylphosphonate is used for the efficient synthesis of 1,1-dichloroalkylphosphonates, highlighting its role in modern electrochemical processes (Jubault, Feasson, & Collignon, 1995).
Chemical Kinetics and Pyrolysis
The compound also finds applications in chemical kinetics and pyrolysis studies. For example, the gas-phase pyrolysis of diisopropyl methylphosphonate, a related compound, offers insights into the decomposition behavior of organophosphorus chemical warfare agents (Zegers & Fisher, 1998).
Eigenschaften
IUPAC Name |
2-[bromomethyl(propan-2-yloxy)phosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BrO3P/c1-6(2)10-12(9,5-8)11-7(3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNONGIUWXHOEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CBr)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402436 | |
| Record name | Diisopropyl bromomethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl bromomethylphosphonate | |
CAS RN |
98432-80-5 | |
| Record name | Diisopropyl bromomethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-(bromomethyl)-, bis(1-methylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of diisopropyl bromomethylphosphonate in the synthesis of diphosphorylmethanes?
A1: Diisopropyl bromomethylphosphonate serves as a crucial starting material in the synthesis of diphosphorylmethanes with diverse substituents []. The research highlights an improved Arbuzov-type synthesis where diisopropyl bromomethylphosphonate reacts with either isopropyl diphenylphosphinite or diisopropyl phenylphosphonite. This reaction leads to the formation of diphosphorylmethanes with varying substituents on the phosphorus atoms [].
Q2: How is diisopropyl bromomethylphosphonate synthesized according to the research?
A2: The abstract describes a synthesis method for diisopropyl bromomethylphosphonate that involves reacting an excess of methylene bromide with either triisopropylphosphite or diisopropyl phenylphosphonite []. This reaction yields diisopropyl bromomethylphosphonate at approximately 50% yield [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)








![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)
![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)